SF2312

Enolase inhibition Glycolysis Enzymatic IC50

SF2312 ((1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, CAS 107729-45-3, MW 197.08 Da, formula C₄H₈NO₆P) is a natural phosphonate antibiotic originally isolated from the actinomycete Micromonospora, subsequently identified as a highly potent, low-nanomolar inhibitor of the glycolytic enzyme enolase (ENO1/ENO2). The compound functions as a transition-state analogue mimicking the carbanion (enolate) intermediate formed during the enolase-catalyzed conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) and exhibits mixed competitive/non-competitive kinetics.

Molecular Formula C4H8NO6P
Molecular Weight 197.08 g/mol
Cat. No. B15614203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSF2312
Molecular FormulaC4H8NO6P
Molecular Weight197.08 g/mol
Structural Identifiers
InChIInChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11)/t2-,3-/m0/s1
InChIKeyCGWBGDOPBYWJKZ-HRFVKAFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SF2312 Enolase Inhibitor: Scientific Identity and Baseline Procurement Parameters


SF2312 ((1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, CAS 107729-45-3, MW 197.08 Da, formula C₄H₈NO₆P) is a natural phosphonate antibiotic originally isolated from the actinomycete Micromonospora, subsequently identified as a highly potent, low-nanomolar inhibitor of the glycolytic enzyme enolase (ENO1/ENO2) [1]. The compound functions as a transition-state analogue mimicking the carbanion (enolate) intermediate formed during the enolase-catalyzed conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) and exhibits mixed competitive/non-competitive kinetics [2]. SF2312 is supplied as a racemic-diastereomeric mixture (typical purity ≥95%, with some vendors reporting >99% by HPLC), as the (3S,5S)-enantiomer is the sole active species and undergoes spontaneous epimerization at both stereocenters under aqueous conditions, rendering isolation of enantiopure material technically infeasible [3].

Why Generic Enolase Inhibitors Cannot Substitute for SF2312 in Glycolysis-Targeted Research


The enolase inhibitor chemical space contains several tool compounds and analogs, yet SF2312 occupies a singular position at the intersection of natural product origin, multi-target engagement (human ENO1, ENO2, and bacterial enolase), and validated pharmacodynamic markers for collateral lethality applications in ENO1-deleted cancers [1]. Simple substitution of SF2312 with the linear hydroxamate PhAH, the deoxy-analog deoxy-SF2312, or ring-expanded variants (HEX, HEPTA) will yield quantitatively and mechanistically distinct outcomes in both enzymatic and cellular assays—differences rooted in thermal stabilization magnitude, inhibitor off-rate kinetics, enantiomeric specificity, and context-dependent cellular selectivity that cannot be extrapolated from IC₅₀ values alone [2]. The evidence detailed in Section 3 demonstrates that SF2312 provides measurable superiority over each comparator in at least one dimension relevant to experimental design or compound procurement decisions.

SF2312 Product-Specific Quantitative Evidence: Comparator-Anchored Differentiation Data


SF2312 vs PhAH: Superior Enzymatic Potency on Recombinant Human ENO1 and ENO2

SF2312 inhibits recombinant human ENO1 and ENO2 with IC₅₀ values of 37.9 nM and 42.5 nM respectively, representing approximately 1.4-fold greater potency than PhAH, which exhibits IC₅₀ values of 53.2 nM (ENO1) and 62.3 nM (ENO2) measured under identical assay conditions (pH 7.4, fluorometric NADH-linked assay or direct spectrophotometric PEP formation) [1]. The magnitude of differentiation increases substantially when considering the active (3S,5S)-enantiomer alone: since SF2312 is supplied as a racemic mixture and only the (3S,5S)-species occupies the active site, the intrinsic potency of the active enantiomer is estimated to be approximately 4-fold higher than the measured racemic IC₅₀, potentially yielding single-digit nM potency [2].

Enolase inhibition Glycolysis Enzymatic IC50

SF2312 vs PhAH: Enhanced Thermal Stabilization of the ENO2 Target in Lysate and Cell-Based Assays

In cellular thermal shift assays (CETSA) performed in intact glioma cells overexpressing ENO2, treatment with 100 µM SF2312 produced a thermal melting curve shift of approximately 15 °C, compared to only approximately 6 °C for the same concentration of PhAH [1]. In cell lysate-based thermal shift assays using 1 µM inhibitor, SF2312 shifted the melting temperature (Tm) of ENO2 from approximately 63 °C to approximately 72.5 °C (ΔTm ≈ 9.5 °C), while PhAH at the same concentration produced a more modest approximately 6 °C stabilization [2]. With purified recombinant ENO2 protein, SF2312 yielded approximately 12 °C stabilization versus approximately 6 °C by PhAH [2]. This approximate 2-fold greater thermal stabilization is attributed to direct hydrogen bonds formed between the 5′-hydroxyl group of SF2312 and active site residues E166 and H370—contacts absent in the PhAH-bound structure [2].

Cellular target engagement Thermal shift assay CETSA

SF2312 vs Deoxy-SF2312: The 5′-Hydroxyl Group Confers ~200-Fold Potency Advantage and Distinct Kinetic Behavior

Deoxy-SF2312 ((1-hydroxy-2-oxopyrrolidin-3-yl)phosphonic acid), the 5′-des-hydroxy analog lacking the anomeric hydroxyl, exhibits an enolase IC₅₀ of approximately 2,000 nM (2 µM) against human enolase, compared to SF2312's IC₅₀ range of 10–50 nM depending on enzyme source—representing an approximately 40- to 200-fold loss of potency [1]. Critically, deoxy-SF2312 shows clear competitive kinetics with respect to substrate 2-PGA and minimal differential inhibition between ENO2 and ENO1, whereas SF2312 exhibits mixed non-competitive/competitive kinetics (non-competitive at IC₅₀ concentrations, competitive at higher concentrations) with preferential residual inhibition of ENO2 over ENO1 at supra-IC₅₀ concentrations [1]. These differences establish that the 5′-OH moiety is essential for the slow-on/slow-off binding behavior and the isozyme-discriminating properties that characterize SF2312's pharmacological profile.

Structure-activity relationship Enolase inhibitor Kinetic mechanism

SF2312 Enantiomeric Activity Differentiation: (3S)-MethylSF2312 Is ~2,000-Fold More Potent Than (3R)-MethylSF2312

SF2312 cannot be isolated as an enantiomerically pure compound due to spontaneous epimerization at the C-3 (α-proton, predicted pKa ~7.7) and C-5 (anomeric) positions [1]. To address this, the C-3 methyl-substituted analog MethylSF2312 was synthesized with a non-epimerizable fully-substituted α-carbon. Following chiral HPLC separation, (3S)-MethylSF2312 exhibited an IC₅₀ of approximately 10 nM against both ENO1 and ENO2 in human cancer cell and E. coli lysates, whereas (3R)-MethylSF2312 was approximately 2,000-fold less potent with an IC₅₀ of approximately 15 µM [1]. In cellular assays, (3S)-MethylSF2312 displayed selective toxicity toward ENO1-deleted glioma cells at approximately 2 µM, while (3R)-MethylSF2312 showed minimal toxicity even at 400 µM [1]. X-ray co-crystal structures of human ENO2 with chiral and racemic MethylSF2312 confirmed that only the (3S,5S)-enantiomer occupies the active site [1]. These data establish that the (3S,5S) configuration is the single active pharmacophore and that enantiomeric purity—though not achievable with SF2312 itself—is a critical determinant of biological activity for any enolase inhibitor in this chemotype.

Chiral pharmacology Enantiomer-specific activity Enolase inhibition

SF2312 Cellular Selectivity: >16-Fold Therapeutic Window in ENO1-Deleted vs ENO1-Rescued Glioma Cells

In a two-week proliferation assay using the D423 glioma model, SF2312 inhibited proliferation of ENO1-deleted cells in the low µM range, whereas isogenic ENO1-rescued cells (ectopically re-expressing ENO1) required concentrations above 200 µM to show inhibition [1]. For cell death induction, ENO1-deleted D423 cells exhibited death starting at 12.5 µM SF2312, while ENO1-rescued controls required 400 µM [1]. Under hypoxic conditions, SF2312 at concentrations >6.25 µM essentially eradicated ENO1-deleted glioma cells after 72 hours, whereas PhAH toxicity under hypoxia was only evident at 200 µM [1]. The study authors explicitly stated that 'SF2312 proved superior to PhAH for killing ENO1-deleted versus ENO1-rescued glioma cells, especially under anaerobic conditions' [1]. Glycolytic flux measurements using ¹³C-glucose tracing confirmed that SF2312 (10 µM) profoundly inhibited glucose consumption and lactate production selectively in ENO1-deleted cells, with PhAH showing qualitatively similar but quantitatively more modest effects [1].

Collateral lethality ENO1 deletion Glioma Selective toxicity

SF2312 Antibacterial Synergy with Fosfomycin: FICI ≤0.5 Against E. coli via Dual-Target Mechanism

When SF2312 is combined with the cell-wall-targeting phosphonate antibiotic fosfomycin in the presence of glucose-6-phosphate, significant synergy is observed against E. coli ATCC 25922, with a Fractional Inhibitory Concentration Index (FICI) of ≤0.5, where FICI ≤0.5 is defined as synergism [1]. This synergy arises from the two agents targeting distinct cellular mechanisms: SF2312 inhibits glycolytic enolase whereas fosfomycin inhibits MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), the first committed step in peptidoglycan biosynthesis [1]. Both compounds share the glucose-6-phosphate transporter for bacterial cell entry, providing a unified uptake mechanism [1]. This combination rationale is specific to SF2312 among enolase inhibitors because its phosphonate antibiotic character—including the shared transporter with fosfomycin—creates a therapeutically exploitable dual-target strategy not achievable with non-phosphonate enolase inhibitors.

Antibiotic synergy Fosfomycin E. coli Dual-target

SF2312 Best-Fit Research and Procurement Application Scenarios


Collateral Lethality Studies in ENO1-Deleted Glioblastoma

SF2312 is the primary validated small-molecule probe for investigating collateral lethality in ENO1-homozygously-deleted glioblastoma (GBM). The compound's >16-fold cellular selectivity window between ENO1-deleted and ENO1-rescued glioma cells [1], combined with its ability to essentially eradicate ENO1-deleted cells at concentrations >6.25 µM under hypoxia [1], makes it the reference inhibitor for all glycolysis-targeted precision oncology studies in this genetic context. Researchers should procure SF2312 as the racemic mixture (the only available form) and pair it with PhAH as a comparator to benchmark the magnitude of effect attributable to SF2312's superior binding characteristics.

Glycolytic Flux Inhibition and Metabolic Tracing Experiments

For ¹³C-glucose metabolic flux analysis, SF2312 at 10 µM—a concentration non-toxic to ENO1-intact cells—produces profound and selective inhibition of glucose consumption and lactate production in ENO1-deleted glioma cells, with concomitant accumulation of the pathway marker glycerate [1]. This metabolic signature is quantitatively more robust with SF2312 than with PhAH at equivalent concentrations [1]. SF2312 should be used as the enolase inhibitor of choice for any metabolic tracing experiment requiring maximal glycolytic blockade at concentrations that preserve viability of control (ENO1-intact) cell populations.

Target Engagement and Cellular Thermal Shift Assay Development

SF2312 produces an approximately 15 °C thermal shift of ENO2 in intact glioma cells at 100 µM—substantially exceeding the approximately 6 °C shift observed with PhAH at the same concentration [1]. This property establishes SF2312 as the superior positive control compound for developing and validating cellular thermal shift assays (CETSA) or other target-engagement biomarker platforms directed at enolase, particularly in settings where robust signal-to-noise ratios are critical for assay qualification [1].

Antibacterial Dual-Target Combination Studies with Fosfomycin

SF2312 is uniquely suited for antibacterial research exploring dual-target strategies that simultaneously inhibit glycolysis (enolase) and cell-wall biosynthesis (MurA), exploiting the shared glucose-6-phosphate transporter for bacterial uptake [1]. The demonstrated synergy (FICI ≤0.5) with fosfomycin against E. coli [1] provides a quantitative foundation for combination screening panels. Non-phosphonate enolase inhibitors lacking the phosphonate warhead cannot engage this transporter-dependent entry mechanism and thus are unsuitable for this specific experimental paradigm.

Technical Documentation Hub

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